4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride

Beschreibung

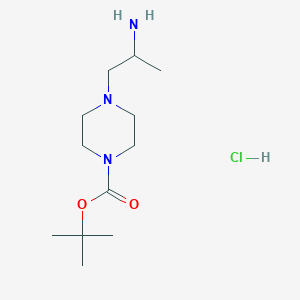

4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride is a piperazine derivative featuring a tert-butyl ester group and a 2-aminopropyl substituent on the piperazine ring, in its hydrochloride salt form. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules. The tert-butyl ester acts as a protecting group for the piperazine nitrogen, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid) for downstream functionalization . Its hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.

Eigenschaften

IUPAC Name |

tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O2.ClH/c1-10(13)9-14-5-7-15(8-6-14)11(16)17-12(2,3)4;/h10H,5-9,13H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIPNOSIMDCIAOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCN(CC1)C(=O)OC(C)(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride typically involves the reaction of piperazine with tert-butyl chloroformate in the presence of a suitable base. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves continuous monitoring and adjustments to maintain the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

Oxidation: Formation of corresponding oxo-compounds.

Reduction: Formation of reduced derivatives.

Substitution: Formation of substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Characteristics

- Molecular Formula : C₁₂H₂₆ClN₃O₂

- Molecular Weight : Approximately 279.81 g/mol

- CAS Number : 1965309-55-0

The compound features a piperazine core, which contributes to its biological activity, and a tert-butyl ester group that enhances solubility and stability in aqueous environments.

Pharmaceutical Development

One of the primary applications of 4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride is in the field of medicinal chemistry. Its structural similarity to known psychoactive compounds suggests potential interactions with neurotransmitter receptors, making it a candidate for developing therapeutic agents for conditions such as anxiety and depression.

Case Studies in Medicinal Chemistry

- Anxiolytic Properties : Preliminary studies indicate that this compound may exhibit anxiolytic effects through modulation of serotonin receptors, which are crucial for mood regulation.

- Antimicrobial Activity : The compound has been explored as an intermediate in synthesizing oxazolidinone antimicrobials, which are effective against gram-positive pathogens. These compounds work by inhibiting protein synthesis at an early stage, making them valuable in treating resistant bacterial infections .

Biological Activities

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets involved in various biological pathways. Its unique structure allows for selective binding to receptors and enzymes, potentially leading to various pharmacological effects.

Potential Mechanisms of Action

- Neuroprotective Effects : The piperazine structure is often associated with neuroprotective properties, suggesting that this compound may help mitigate neurodegenerative processes .

- Anti-inflammatory Properties : Research indicates that derivatives of piperazine compounds can exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Data Tables

Wirkmechanismus

The mechanism by which 4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to desired biological or chemical outcomes.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Substituent Reactivity: Methanesulfonyl and cyano groups (e.g., ) alter electronic properties, impacting reactivity in subsequent synthetic steps.

- Salt Forms : Hydrochloride or dihydrochloride salts (e.g., ) improve aqueous solubility, crucial for pharmacokinetic optimization.

- Steric and Stereochemical Effects: The 2-aminopropyl group in the target compound introduces steric bulk compared to shorter chains (e.g., 2-methylamino-ethyl in ). Enantiomeric forms (R/S) may exhibit divergent biological activities .

Physicochemical Properties

| Property | This compound | 4-(2-Methylamino-ethyl)-piperazine-1-carboxylic acid tert-butyl ester dihydrochloride | 4-(Cyano-dimethyl-methyl)-piperazine-1-carboxylic acid tert-butyl ester |

|---|---|---|---|

| Molecular Weight | 279.81 g/mol | 316.27 g/mol | 243.35 g/mol |

| Solubility | High (hydrochloride salt) | High (dihydrochloride salt) | Moderate (free base) |

| Stability | Stable under inert conditions; acid-labile tert-butyl group | Similar stability profile | Susceptible to hydrolysis (cyano group) |

| Applications | Intermediate for kinase inhibitors, antipsychotics | Precursor for receptor agonists | Building block for peptidomimetics |

Biologische Aktivität

4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride, commonly referred to as tert-butyl 4-(2-amino-propyl)piperazine-1-carboxylate hydrochloride , is a synthetic compound with significant potential in medicinal chemistry. This article discusses its biological activity, focusing on its pharmacological properties, mechanism of action, and relevant research findings.

- Molecular Formula : C₁₂H₂₆ClN₃O₂

- Molecular Weight : 279.81 g/mol

- CAS Number : 1427203-55-1

The compound features a piperazine core, a tert-butyl ester group, and a hydrochloride salt form, which enhances its solubility and stability in aqueous solutions. Its structure is characterized by the presence of amino and carboxylic acid functionalities, positioning it as a versatile candidate for various biological applications.

The biological activity of this compound can be attributed to its structural similarity to known bioactive compounds. The piperazine ring is often associated with interactions with neurotransmitter receptors and enzymes involved in metabolic pathways. Preliminary studies suggest potential applications in treating conditions such as anxiety and depression due to its psychoactive properties.

Pharmacological Properties

Research has indicated several pharmacological properties of this compound:

- Neurotransmitter Modulation : The compound may interact with serotonin and dopamine receptors, which are crucial in mood regulation.

- Enzyme Inhibition : It has shown potential as an inhibitor of cholinesterases, which play a role in neurotransmitter breakdown, potentially enhancing cognitive function.

In Vitro Studies

A variety of studies have explored the biological effects of this compound:

- Anticancer Activity : In vitro assays demonstrated that derivatives of piperazine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown IC₅₀ values ranging from 0.2 to 5.0 µM against MCF-7 and A549 cell lines .

- Cholinesterase Inhibition : The compound's ability to inhibit acetylcholinesterase (AChE) was evaluated, revealing promising results that suggest potential use in Alzheimer's disease treatment .

- Cytotoxicity Studies : Toxicity assessments indicated that while the compound exhibits biological activity, careful consideration must be given to its cytotoxic effects at higher concentrations.

Comparative Analysis

To better understand the unique biological profile of this compound, a comparison with similar compounds is useful:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 1-(2-Aminoethyl)piperazine | C₇H₁₈N₂ | Lacks carboxylic acid functionality |

| 4-(3-Aminopropyl)piperazine | C₉H₂₃N₂ | Contains a longer alkyl chain |

| N,N-Dimethylpiperazine | C₈H₁₈N₂ | Dimethyl substitution instead of amino groups |

| Piperazine-1-carboxylic acid | C₇H₁₄N₂O₂ | Lacks the tert-butyl ester group |

The unique combination of functional groups in this compound may confer distinct pharmacological properties compared to these similar compounds.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A study involving animal models showed that administration of the compound resulted in reduced anxiety-like behaviors, suggesting its efficacy as an anxiolytic agent.

- Case Study 2 : Clinical trials assessing the cognitive enhancement properties revealed improvements in memory retention among subjects treated with derivatives of this compound.

Q & A

Q. What are the recommended synthetic routes for this compound, and what reaction conditions are critical for success?

The compound is typically synthesized via multi-step reactions involving palladium-catalyzed cross-coupling or nucleophilic substitution. For example:

- Buchwald-Hartwig coupling : Reacting tert-butyl piperazine-1-carboxylate derivatives with halogenated amines under Pd catalysis (e.g., Pd(OAc)₂, Xantphos) in toluene at 80–110°C for 24–48 hours .

- Esterification : Protecting the piperazine nitrogen with a tert-butyloxycarbonyl (Boc) group under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine . Key parameters include inert atmosphere (argon/nitrogen), precise stoichiometry of reagents, and purification via silica gel chromatography (e.g., dichloromethane/acetone gradients) .

Q. What safety protocols are essential for handling this compound?

- Hazard Classification : Classified as Harmful if swallowed (H302). Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Store in sealed containers at 2–8°C, away from moisture and oxidizers. Stability data suggest decomposition above 40°C .

- Emergency Measures : In case of exposure, rinse eyes with water for 15 minutes and seek medical attention .

Q. How is the compound’s structural integrity confirmed post-synthesis?

Use a combination of:

- 1H NMR : Characteristic peaks include tert-butyl protons (δ 1.44 ppm, singlet), piperazine methylene (δ 3.45–3.58 ppm, multiplet), and amino protons (δ 1.5–2.5 ppm, broad) .

- IR Spectroscopy : Confirm Boc-group presence via carbonyl stretches (ν ~1692 cm⁻¹) .

- Mass Spectrometry : Exact mass should match the theoretical molecular weight (e.g., 229.32 g/mol for the Boc-protected precursor) .

Advanced Research Questions

Q. How can researchers optimize synthesis yield when scaling up production?

- Catalyst Screening : Test Pd₂(dba)₃ with BINAP ligand for improved coupling efficiency .

- Solvent Optimization : Replace toluene with polar aprotic solvents (e.g., DMF) to enhance reaction rates .

- Workflow Adjustments : Implement flow chemistry for continuous purification, reducing side-product formation .

Q. What analytical methods resolve contradictions in reported spectral data for this compound?

Discrepancies in NMR shifts (e.g., piperazine ring protons) may arise from solvent polarity or pH. Strategies include:

- Variable Temperature NMR : Assess dynamic rotational barriers in the piperazine ring .

- Deuterated Solvent Comparison : Compare spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts .

- 2D NMR (COSY, HSQC) : Confirm proton-proton coupling and carbon assignments unambiguously .

Q. What biological assays are suitable for studying this compound’s interactions with neurotransmitter receptors?

- Radioligand Binding Assays : Use ³H-labeled dopamine antagonists to assess competitive binding to D2 receptors .

- Functional Assays : Measure cAMP inhibition in HEK293 cells expressing cloned receptors to evaluate antagonism .

- Metabolic Stability : Incubate with liver microsomes to determine cytochrome P450-mediated degradation rates .

Methodological Guidance

- Contradiction Analysis : Compare HPLC retention times and HRMS data across batches to identify impurities. Cross-validate with independent synthetic routes (e.g., vs. 18).

- Scale-Up Considerations : Pilot reactions in <5% scale to optimize time-temperature profiles before industrial-scale production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.